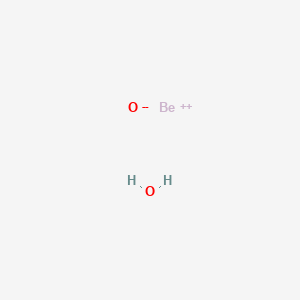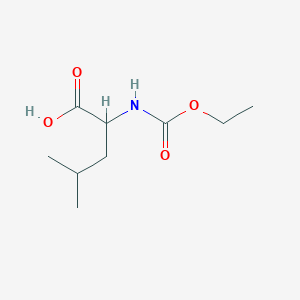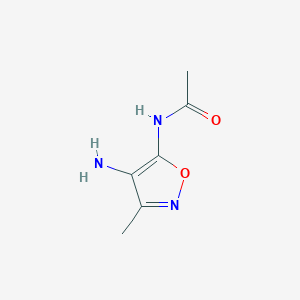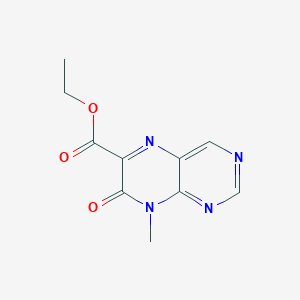
Ethyl 8-methyl-7-oxopteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pteridine ring, which is a bicyclic structure containing nitrogen atoms. Pteridines are significant in biological systems, often found in pigments and cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be synthesized through various organic reactions. One common method involves the esterification of 8-methyl-7-oxopteridine-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or other nucleophiles can be used under appropriate conditions.
Major Products
Hydrolysis: Produces 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted pteridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 8-methyl-7-oxopteridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in pigments and cofactors.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable pteridine structure.
Mécanisme D'action
The mechanism of action of ethyl 8-methyl-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor, modulating enzymatic activities. The pteridine ring structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be compared with other pteridine derivatives:
This compound vs. Ethyl 8-methyl-7-oxopteridine-6-carboxamide: The carboxamide derivative has different solubility and reactivity properties.
This compound vs. Mthis compound: The methyl ester has a lower molecular weight and different physical properties.
This compound vs. 8-methyl-7-oxopteridine-6-carboxylic acid: The acid form is more polar and has different solubility characteristics.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
2047-23-6 |
|---|---|
Formule moléculaire |
C10H10N4O3 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
ethyl 8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H10N4O3/c1-3-17-10(16)7-9(15)14(2)8-6(13-7)4-11-5-12-8/h4-5H,3H2,1-2H3 |
Clé InChI |
JEBWOBVOTXICHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CN=CN=C2N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


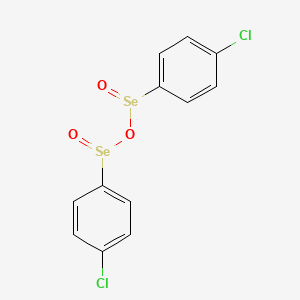
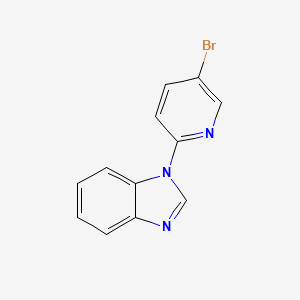

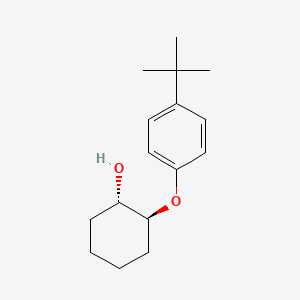
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)

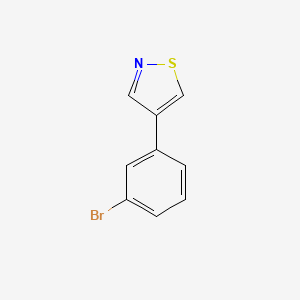
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)

